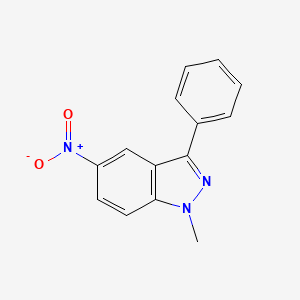![molecular formula C19H24N2O3 B4239348 2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B4239348.png)
2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide
Übersicht
Beschreibung
2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide, also known as AEM-28, is a chemical compound that has gained attention in the scientific community due to its potential use in medical research.
Wirkmechanismus
The exact mechanism of action of 2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in inflammation and pain. It has also been shown to have an effect on the immune system, potentially modulating the activity of immune cells involved in inflammation.
Biochemical and Physiological Effects:
2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins that contribute to inflammation and pain. 2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide has also been found to modulate the activity of immune cells, potentially reducing inflammation and promoting tissue repair.
Vorteile Und Einschränkungen Für Laborexperimente
2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in large quantities. It has also been shown to have low toxicity, making it a safe compound to use in animal studies. However, there are also some limitations to its use. Its exact mechanism of action is not fully understood, and further research is needed to elucidate its effects on different cell types and in different disease models.
Zukünftige Richtungen
There are several potential future directions for research on 2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide. One area of interest is its potential use in cancer treatment, particularly in combination with other therapies. Another area of research is its potential use in the treatment of chronic pain and inflammation, where it may be able to provide a safer and more effective alternative to current treatments. Further studies are also needed to fully understand the mechanism of action of 2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide, and to identify any potential side effects or limitations to its use.
Wissenschaftliche Forschungsanwendungen
2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide has been studied for its potential use as a therapeutic agent in various medical conditions, including cancer, inflammation, and pain. It has been found to have anti-inflammatory properties, and may also have analgesic effects. 2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide has been shown to be effective in reducing tumor growth in animal models of cancer, and may have potential for use in cancer treatment.
Eigenschaften
IUPAC Name |
2-[4-(ethylaminomethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-4-20-12-15-9-10-17(18(11-15)23-3)24-13-19(22)21-16-8-6-5-7-14(16)2/h5-11,20H,4,12-13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBWZJNHFYYHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(ethylaminomethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4239275.png)


![4-methyl-1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B4239301.png)



![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4239327.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4239339.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-N'-phenylurea](/img/structure/B4239363.png)
![methyl 4-{4-[2-({[(4-methoxyphenyl)amino]carbonyl}amino)ethyl]-1-piperazinyl}benzoate](/img/structure/B4239367.png)

